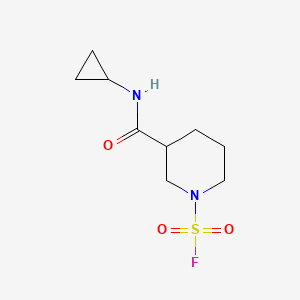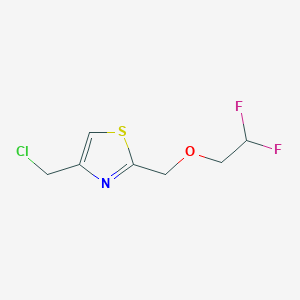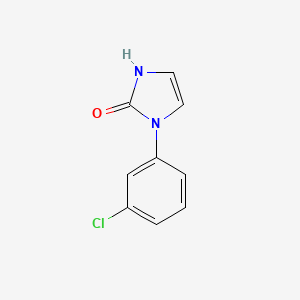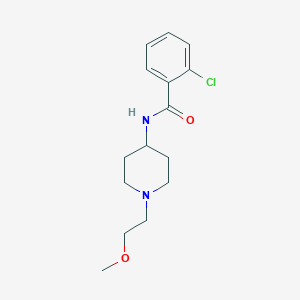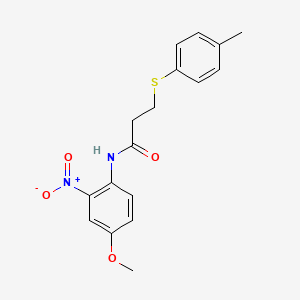![molecular formula C17H19F2N3O2 B2723467 N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide CAS No. 1428053-26-2](/img/structure/B2723467.png)
N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide, also known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. This leads to increased insulin secretion and decreased glucagon secretion, resulting in lower blood sugar levels.
作用机制
N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors work by inhibiting the enzyme this compound, which is responsible for breaking down incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and inhibit glucagon secretion. By inhibiting this compound, this compound inhibitors increase the levels of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects
This compound inhibitors have several biochemical and physiological effects. They increase insulin secretion, decrease glucagon secretion, and lower blood sugar levels. In addition, this compound inhibitors have been found to have cardiovascular benefits, such as reducing the risk of heart failure and improving endothelial function.
实验室实验的优点和局限性
N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have several advantages for lab experiments. They are easy to administer and have a well-defined mechanism of action. In addition, this compound inhibitors have been extensively studied and have a good safety profile. However, there are also some limitations. This compound inhibitors may have off-target effects, and their effects may vary depending on the experimental conditions.
未来方向
There are several future directions for N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors. One area of research is the development of more potent and selective this compound inhibitors. Another area of research is the investigation of the cardiovascular benefits of this compound inhibitors. In addition, there is interest in the use of this compound inhibitors in the treatment of other diseases, such as Alzheimer's disease and cancer.
Conclusion
In conclusion, this compound inhibitors are a type of medication used to treat type 2 diabetes. They work by inhibiting the enzyme this compound, leading to increased insulin secretion and decreased glucagon secretion. This compound inhibitors have several biochemical and physiological effects, including lowering blood sugar levels and improving cardiovascular health. There are several future directions for this compound inhibitors, including the development of more potent and selective inhibitors and investigation of their use in the treatment of other diseases.
合成方法
The synthesis of N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors involves several steps, including the reaction of 2,4-difluorobenzylamine with 1-cyclopentyl-3-(2-cyanoethyl) carbodiimide hydrochloride to form the intermediate compound, followed by the reaction of the intermediate compound with butanediamide. The final product is obtained after purification and isolation.
科学研究应用
N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide inhibitors have been extensively studied in the treatment of type 2 diabetes. They have been shown to effectively lower blood sugar levels and improve glycemic control. In addition, this compound inhibitors have been found to have cardiovascular benefits, such as reducing the risk of heart failure and improving endothelial function.
属性
IUPAC Name |
N'-[cyano-(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c18-11-5-6-13(14(19)9-11)15(10-20)22-17(24)8-7-16(23)21-12-3-1-2-4-12/h5-6,9,12,15H,1-4,7-8H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIVEDHVDPSQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2723384.png)

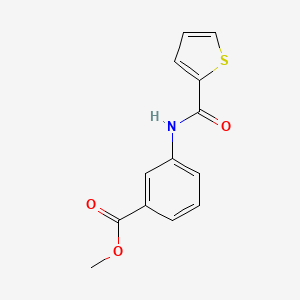
![N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2723389.png)
![(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2723390.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2723391.png)

![3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2723394.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2723395.png)
